molecular formula C12H11ClN2O4 B5731292 (E)-4-(4-acetamido-3-chloroanilino)-4-oxobut-2-enoic acid

(E)-4-(4-acetamido-3-chloroanilino)-4-oxobut-2-enoic acid

Cat. No.: B5731292
M. Wt: 282.68 g/mol
InChI Key: WRHYXFKFNUFVDM-SNAWJCMRSA-N
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Description

(E)-4-(4-acetamido-3-chloroanilino)-4-oxobut-2-enoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamido group, a chloroanilino group, and a butenoic acid moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-acetamido-3-chloroanilino)-4-oxobut-2-enoic acid typically involves a multi-step process. One common method starts with the acylation of 4-chloroaniline to form 4-chloroacetanilide. This intermediate is then subjected to a series of reactions, including halogenation, amination, and condensation, to introduce the necessary functional groups and achieve the desired structure.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are commonly used. The choice of reagents, solvents, and catalysts plays a crucial role in the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-acetamido-3-chloroanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

(E)-4-(4-acetamido-3-chloroanilino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-(4-acetamido-3-chloroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The acetamido and chloroanilino groups play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in structure but with two chlorine atoms instead of one.

    N-acetylglucosamine: Shares the acetamido group but differs in the rest of the structure.

Uniqueness

(E)-4-(4-acetamido-3-chloroanilino)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-4-(4-acetamido-3-chloroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c1-7(16)14-10-3-2-8(6-9(10)13)15-11(17)4-5-12(18)19/h2-6H,1H3,(H,14,16)(H,15,17)(H,18,19)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHYXFKFNUFVDM-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C(C=C(C=C1)NC(=O)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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